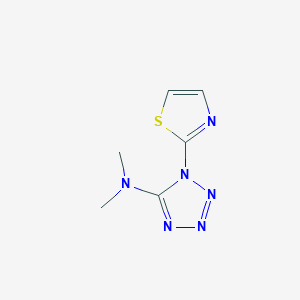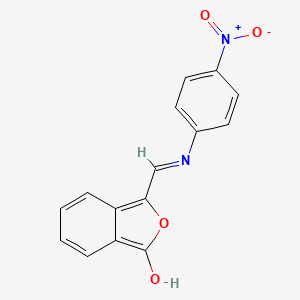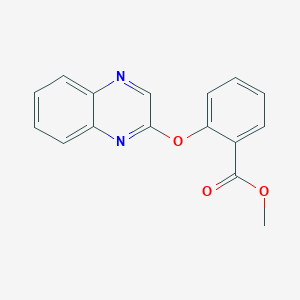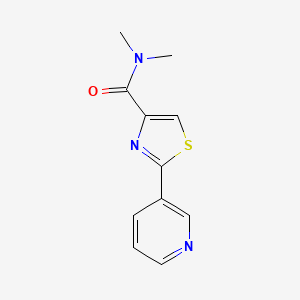
N'-isopropyl-N-(3-pyridinyl)-3-(trifluoromethyl)benzenecarboximidamide
Vue d'ensemble
Description
N-isopropyl-N-(3-pyridinyl)-3-(trifluoromethyl)benzenecarboximidamide, commonly known as TFP or TFPB, is a chemical compound that has been extensively studied for its biological and chemical properties. It is a potent and selective inhibitor of the protein kinase C (PKC) family, which plays a crucial role in signal transduction and cell proliferation. TFP has been widely used in scientific research to investigate the role of PKC in various biological processes, including cancer, inflammation, and cardiovascular diseases.
Mécanisme D'action
TFP exerts its biological effects by selectively inhibiting the activity of N'-isopropyl-N-(3-pyridinyl)-3-(trifluoromethyl)benzenecarboximidamide. N'-isopropyl-N-(3-pyridinyl)-3-(trifluoromethyl)benzenecarboximidamide is a family of serine/threonine kinases that play a crucial role in signal transduction and cell proliferation. TFP binds to the catalytic domain of N'-isopropyl-N-(3-pyridinyl)-3-(trifluoromethyl)benzenecarboximidamide and prevents its activation by blocking the phosphorylation of its substrates. This leads to the inhibition of downstream signaling pathways that are involved in cell growth, survival, and differentiation.
Biochemical and Physiological Effects:
TFP has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. TFP has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. In addition, TFP has been shown to improve cardiac function by reducing myocardial infarct size and improving left ventricular function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using TFP in lab experiments is its selectivity for N'-isopropyl-N-(3-pyridinyl)-3-(trifluoromethyl)benzenecarboximidamide. This allows researchers to investigate the specific role of N'-isopropyl-N-(3-pyridinyl)-3-(trifluoromethyl)benzenecarboximidamide in various biological processes without affecting other signaling pathways. However, the use of TFP is not without limitations. TFP has relatively low solubility in aqueous solutions, which can make it difficult to use in cell-based assays. In addition, the potency of TFP can vary depending on the cell type and experimental conditions, which can make it difficult to compare results across different studies.
Orientations Futures
There are several future directions for research on TFP. One area of interest is the development of more potent and selective N'-isopropyl-N-(3-pyridinyl)-3-(trifluoromethyl)benzenecarboximidamide inhibitors that can be used in clinical settings. Another area of interest is the investigation of the role of N'-isopropyl-N-(3-pyridinyl)-3-(trifluoromethyl)benzenecarboximidamide in other biological processes, such as immune function and metabolism. Finally, the development of new methods for delivering TFP to target tissues and cells could improve its efficacy and reduce its side effects.
Applications De Recherche Scientifique
TFP has been extensively used in scientific research to investigate the role of N'-isopropyl-N-(3-pyridinyl)-3-(trifluoromethyl)benzenecarboximidamide in various biological processes. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting that N'-isopropyl-N-(3-pyridinyl)-3-(trifluoromethyl)benzenecarboximidamide may be a potential target for cancer therapy. TFP has also been used to study the role of N'-isopropyl-N-(3-pyridinyl)-3-(trifluoromethyl)benzenecarboximidamide in inflammation and cardiovascular diseases, as well as in the regulation of neuronal function and synaptic plasticity.
Propriétés
IUPAC Name |
N'-propan-2-yl-N-pyridin-3-yl-3-(trifluoromethyl)benzenecarboximidamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3N3/c1-11(2)21-15(22-14-7-4-8-20-10-14)12-5-3-6-13(9-12)16(17,18)19/h3-11H,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVTRTTIIBSQWMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N=C(C1=CC(=CC=C1)C(F)(F)F)NC2=CN=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-isopropyl-N-(3-pyridinyl)-3-(trifluoromethyl)benzenecarboximidamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![methyl 5-[(E)-2-[(4-chlorophenyl)amino]ethenyl]-3-(2,6-dichlorophenyl)-1,2-oxazole-4-carboxylate](/img/structure/B3126950.png)
![4-{[4-(trifluoromethoxy)anilino]methylene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3126951.png)



![2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]-N'-{2-[3-(trifluoromethyl)phenoxy]ethanimidoyl}acetohydrazide](/img/structure/B3126979.png)
![[4-[[4-(trifluoromethyl)phenyl]carbamoyl]phenyl] N,N-dimethylsulfamate](/img/structure/B3126998.png)

![5-(Trifluoromethyl)-3-{[3-(trifluoromethyl)phenyl]sulfanyl}-2-pyridinecarbonitrile](/img/structure/B3127013.png)

![2-(3-pyridinyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B3127019.png)
